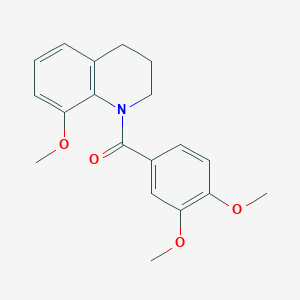
N-2-adamantyl-5-methyl-3-thiophenecarboxamide
Übersicht
Beschreibung
N-2-adamantyl-5-methyl-3-thiophenecarboxamide, also known as A-366, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry. A-366 is a potent inhibitor of histone lysine methyltransferase G9a, which plays a crucial role in the epigenetic regulation of gene expression.
Wirkmechanismus
N-2-adamantyl-5-methyl-3-thiophenecarboxamide inhibits the activity of G9a, a histone lysine methyltransferase that catalyzes the methylation of lysine 9 on histone H3. This modification is associated with transcriptional repression and plays a critical role in the epigenetic regulation of gene expression. By inhibiting G9a, this compound can lead to the activation of genes that are normally silenced in cancer cells and improve cognitive function in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are critical steps in the metastatic process. In animal models, this compound has been shown to improve memory and reduce depressive-like behaviors. This compound has also been shown to increase the expression of genes involved in synaptic plasticity, which is essential for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-2-adamantyl-5-methyl-3-thiophenecarboxamide is its potency and specificity for G9a. It has been shown to have minimal off-target effects, which is critical for the development of targeted therapies. However, this compound is a relatively new compound, and its long-term effects on human health are not yet known. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for the study of N-2-adamantyl-5-methyl-3-thiophenecarboxamide. One area of interest is the development of combination therapies that target multiple epigenetic regulators. Another area of interest is the investigation of the long-term effects of this compound on human health. Finally, the development of more efficient synthetic routes for this compound could lead to increased availability and lower costs, making it more accessible for research and potential clinical use.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has the potential to improve the treatment of cancer and neurological disorders. Its specificity for G9a and minimal off-target effects make it an attractive candidate for targeted therapies. However, further research is needed to fully understand its long-term effects on human health and to develop more efficient synthetic routes.
Wissenschaftliche Forschungsanwendungen
N-2-adamantyl-5-methyl-3-thiophenecarboxamide has been extensively studied for its potential use in the treatment of cancer, as well as neurological and psychiatric disorders. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and depression.
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NOS/c1-9-2-14(8-19-9)16(18)17-15-12-4-10-3-11(6-12)7-13(15)5-10/h2,8,10-13,15H,3-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKDMUSRQFKKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4688750.png)
![N-(2,6-diethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4688760.png)


![4-[(3,4-dichlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4688776.png)
![2-(1H-benzimidazol-2-ylthio)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4688782.png)




![5-[chloro(difluoro)methyl]-3-methyl-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4688829.png)

![3-chloro-N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B4688841.png)
